molecular formula C9H12N2 B3253857 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine CAS No. 228271-47-4

6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine

Cat. No. B3253857
CAS RN: 228271-47-4
M. Wt: 148.2 g/mol
InChI Key: TYCKRCIGLWSVCK-UHFFFAOYSA-N
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Description

“6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine” is a chemical compound . It’s a part of a class of compounds known as CCR2 antagonists, which have been studied for their potential therapeutic applications in various areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer .


Synthesis Analysis

The synthesis of “6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine” involves a scaffold hopping strategy. An active scaffold of 3,4-dihydro-2,6-naphthyridin-1 (2H)-one was identified as the central pharmacophore to derive novel CCR2 antagonists .


Molecular Structure Analysis

The molecular structure of “6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine” is complex, and it’s part of a larger class of compounds known as CCR2 antagonists . The structure can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine” are complex and involve multiple steps . The reactions involve the use of an active scaffold and a systematic structure-activity relationship study .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine” include its molecular formula and molecular weight . More detailed information about its properties, such as melting point, boiling point, and density, can be found in specific databases .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: The synthesis of 7,8-dihydro-5(6H)-quinolinone from commercially available compounds, avoiding the preparation of propynal, is an example of the chemical manipulation of 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine (Albright & Du, 2000).
  • Chemical Transformations: The transformation of these compounds into various derivatives through chemical reactions, such as the conversion of 5-(4-methylphenylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrido[3,2-b]azepine to other compounds, demonstrates their versatility in chemical synthesis (Albright & Du, 2000).

Applications in Medicinal Chemistry

  • Ligand Development for Receptors: 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine derivatives have been evaluated as potential ligands for nicotinic acetylcholinergic receptors (nAChR), indicating their potential in the development of receptor-targeted drugs (Cheng et al., 1999).
  • Potential in Drug Design: Exploration of the structural and binding properties of these compounds at central receptors demonstrates their applicability in designing drugs that target specific receptors (Cheng et al., 1999).

Pharmaceutical Research

  • Antibacterial and Antifungal Activity: Studies on quaternary salts of 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine derivatives have shown promising antibacterial and antifungal activities, highlighting their potential use in developing new antimicrobial agents (Demchenko et al., 2021).
  • Role in Hypertension and Cardiovascular Diseases: The compounds derived from this class have been investigated for their potential use as ACE inhibitors or dual inhibitors, especially in the treatment of hypertension and other cardiovascular diseases (Fischer, 2011).

Mechanism of Action

The mechanism of action of “6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine” is related to its role as a CCR2 antagonist. CCR2 is a chemokine receptor that has been implicated in various diseases, and antagonists of this receptor have potential therapeutic applications .

Future Directions

The future directions for research on “6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine” could involve further exploration of its potential as a CCR2 antagonist. This could include studies on its therapeutic applications in various diseases .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-4-10-5-3-9-7-11-6-2-8(1)9/h2,6-7,10H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCKRCIGLWSVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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